2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with appropriate electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol, conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reagent concentrations are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, derivatives of thiazolopyrimidines have shown significant activity against various pathogens. This compound, in particular, is being studied for its potential antimicrobial and antiviral properties .
Medicine
In medicine, thiazolopyrimidine derivatives are explored for their anticancer, anti-inflammatory, and neuroprotective effects. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The thiazolopyrimidine core can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate specific pathways, leading to the compound’s observed biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Compared to similar compounds, 2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific substituents, which can significantly influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group and the methoxyphenyl moiety provides unique steric and electronic properties, making it a distinct entity in the thiazolopyrimidine family .
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-11(2)10-26-19(24)16-12(3)21-20-22(18(23)13(4)27-20)17(16)14-6-8-15(25-5)9-7-14/h6-9,11,13,17H,10H2,1-5H3 |
InChI Key |
BYKCCWSZJKBEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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